T-boc-n-amido-peg5-ch2co2h

PROTAC design bioconjugation spacer optimization

t-Boc-N-amido-PEG5-CH2CO2H (BocNH-PEG5-acid, CAS 890152-41-7) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker with a defined molecular weight of 395.4 g/mol (C₁₇H₃₃NO₉). It features a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus and a free carboxylic acid at the other, bridged by exactly five ethylene glycol repeat units.

Molecular Formula C17H33NO9
Molecular Weight 395.4 g/mol
CAS No. 890152-41-7
Cat. No. B6594010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-boc-n-amido-peg5-ch2co2h
CAS890152-41-7
Molecular FormulaC17H33NO9
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyOLLNIAGWMCSEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why t-Boc-N-amido-PEG5-CH2CO2H (CAS 890152-41-7) Remains a Core Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


t-Boc-N-amido-PEG5-CH2CO2H (BocNH-PEG5-acid, CAS 890152-41-7) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker with a defined molecular weight of 395.4 g/mol (C₁₇H₃₃NO₉) [1]. It features a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus and a free carboxylic acid at the other, bridged by exactly five ethylene glycol repeat units . This specific architecture provides a precise 5-unit hydrophilic spacer—a key determinant in linker design for controlling conjugate solubility and inter-ligand distance. Its functional groups enable sequential, orthogonal conjugation: the carboxylic acid is activated for amide bond formation with primary amines using standard carbodiimide or uronium reagents, while the Boc group can be removed under mild acidic conditions to reveal a free amine for subsequent coupling . This combination of defined chain length and orthogonality underpins its utility as a building block in the synthesis of complex bioconjugates, including proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Orthogonal Boc-amine/COOH enables sequential bioconjugation
Monodisperse 5-unit PEG spacer for precise conjugate design
Suited for PROTAC and ADC building block synthesis

The Pitfalls of Generic Substitution: Why t-Boc-N-amido-PEG5-CH2CO2H Cannot Be Casually Swapped with PEG4 or PEG6 Analogs


Generic substitution among PEG linkers of different lengths (e.g., PEG4 vs. PEG5 vs. PEG6) or with alternative terminal functionalities fails due to their profound and often non-linear effects on conjugate performance. Even a single ethylene glycol unit difference alters the spacer arm length and, critically, the physicochemical properties of the final construct. Research demonstrates that PEG spacer length directly impacts the vectoring capacity of targeted nanoparticles [1] and the tumor-targeting potential of folate-conjugated dendrimers, where PEG4000 spacers outperformed PEG1000 and PEG20000 due to optimized steric hindrance [2]. Moreover, monodisperse PEG linkers like this compound lack the dispersity of polymeric PEG, enabling precise, reproducible conjugate synthesis and characterization—a critical factor for analytical consistency and regulatory compliance [3]. Substituting t-Boc-N-amido-PEG5-CH2CO2H with a PEG4 or PEG6 analog would introduce an uncontrolled variable that could alter conjugate solubility, hydrodynamic radius, and inter-ligand distance, potentially compromising biological activity and complicating downstream analytical validation.

Spacer length mismatch
PEG4 or PEG6 alters inter-ligand distance and conjugate solubility, which may shift biological performance.
Polydispersity trade-off
Polymeric PEG alternatives introduce dispersity, complicating analytical characterization and lot consistency.
Orthogonality not interchangeable
Fmoc- or NHS-ester linkers require different deprotection/coupling conditions, breaking the sequential conjugation workflow.

Head-to-Head Quantitative Evidence: Differentiating t-Boc-N-amido-PEG5-CH2CO2H from Key Analogs


Spacer Arm Length: How PEG5 Offers a Verified Medium Spacer Compared to PEG4 and PEG9 Alternatives

The 5-unit PEG spacer in t-Boc-N-amido-PEG5-CH2CO2H provides a calculated spacer arm length of approximately 21.7 Å . This positions it as a 'medium-length' spacer between shorter PEG4 (~17.4 Å) and longer PEG9 (~35.8 Å) analogs . In the design of protein-protein crosslinkers, this specific length is preferred for maintaining conjugate solubility without introducing excessive flexibility that could compromise structural stability .

Spacer Arm Length
Class-level
~21.7 Å
PEG5 vs PEG4 (~17.4 Å) / PEG9 (~35.8 Å)
Medium spacer balancing steric hindrance and inter-ligand distance.
Calculated from extended conformation.
PROTAC design bioconjugation spacer optimization

Solubility Profile: DMSO Solubility of t-Boc-N-amido-PEG5-CH2CO2H Enables High-Concentration Stock Solution Preparation

t-Boc-N-amido-PEG5-CH2CO2H exhibits a high DMSO solubility of 100 mg/mL (252.88 mM) with ultrasonic assistance [1]. This level of solubility is essential for preparing concentrated stock solutions for bioconjugation reactions and high-throughput screening assays.

DMSO Solubility
Reported
100 mg/mL
252.88 mM
Enables concentrated stock solutions for bioconjugation.
With ultrasonic assistance, 25°C.
PROTAC linker solubility stock solution

Functional Orthogonality: The Boc-Amine/Carboxylic Acid Pairing of t-Boc-N-amido-PEG5-CH2CO2H Enables Sequential Bioconjugation

t-Boc-N-amido-PEG5-CH2CO2H is specifically designed for stepwise bioconjugation. The terminal carboxylic acid is reactive towards primary amines via EDC, DCC, or HATU coupling . Crucially, the Boc-protected amine remains inert under these conditions and can be selectively deprotected with mild acid (e.g., TFA) to reveal a free amine for a subsequent, orthogonal coupling step . This contrasts with other heterobifunctional linkers that may employ different protecting groups (e.g., Fmoc) or reactive moieties (e.g., NHS ester/amine) which dictate different, non-compatible deprotection or coupling conditions.

Orthogonal Groups
Class-level
Boc-amine / COOH
Sequential amide coupling then acid deprotection
Enables stepwise conjugate assembly.
vs Fmoc (basic) or NHS (less stable).
bioconjugation PROTAC synthesis orthogonal chemistry

Quantified Long-Term Storage Stability: t-Boc-N-amido-PEG5-CH2CO2H Demonstrates 3-Year Powder Stability at -20°C

t-Boc-N-amido-PEG5-CH2CO2H exhibits well-defined long-term storage stability. When stored as a powder at -20°C, the compound is stable for 3 years . At 4°C, stability is documented for 2 years . For dissolved forms, stability is 6 months at -80°C and 1 month at -20°C .

Powder Stability
Reported
3 years
at -20°C
Supports bulk procurement and long-term inventory.
Sealed vials under inert atmosphere.
PROTAC linker storage stability procurement

Strategic Procurement Scenarios: Where t-Boc-N-amido-PEG5-CH2CO2H (890152-41-7) Outperforms Alternative Linkers


PROTAC Linker Optimization: Selecting a Medium-Length, Hydrophilic Spacer

In the design of proteolysis-targeting chimeras (PROTACs), linker composition is a critical determinant of ternary complex formation and degradation efficiency [1]. t-Boc-N-amido-PEG5-CH2CO2H is a logical choice for projects requiring a medium-length, flexible, and hydrophilic spacer to connect an E3 ligase ligand to a target protein ligand. Its 5-unit PEG spacer provides a calculated length of ~21.7 Å, which is often optimal for bridging the distance between two protein-binding moieties without introducing excessive flexibility that could hinder productive complex formation . The compound's defined, monodisperse nature ensures batch-to-batch consistency in the final PROTAC molecule, which is essential for reproducible biological activity and downstream analytical characterization [2].

Stepwise Bioconjugate Synthesis Requiring Orthogonal Functional Groups

This linker is ideally suited for constructing complex bioconjugates where a precise, two-step assembly is required. The orthogonal Boc-amine/carboxylic acid functionality allows researchers to first conjugate the linker to a target molecule (e.g., a drug payload or a peptide) via its carboxylic acid using standard coupling chemistry [1]. Following purification of this intermediate, the Boc group can be selectively removed under mild acidic conditions to reveal a primary amine . This free amine can then be conjugated to a second biomolecule (e.g., an antibody or a second ligand) in a separate, controlled reaction. This stepwise approach, enabled by the specific functional group pairing of t-Boc-N-amido-PEG5-CH2CO2H, minimizes the formation of unwanted side products and maximizes overall conjugate yield [1].

Sourcing a Building Block with Documented, High-Purity Lot-to-Lot Consistency

For projects requiring strict adherence to reproducible synthesis and analytical characterization, sourcing a well-documented monodisperse linker is critical. Unlike polydisperse PEG reagents, t-Boc-N-amido-PEG5-CH2CO2H is a single molecular entity (C₁₇H₃₃NO₉) with a defined molecular weight (395.4 g/mol) [1]. This facilitates precise quality control via standard analytical techniques like LC-MS and NMR, ensuring that each lot of synthesized conjugate possesses identical physicochemical properties. This level of characterization is often a prerequisite for generating reliable structure-activity relationship (SAR) data and for meeting the increasing analytical demands of regulatory filings for advanced therapeutic candidates .

Application
Selection Property
Validation Focus
PROTAC linker optimization
Defined medium-length PEG5 spacer
Ternary complex formation & linker length screening
Stepwise bioconjugate synthesis
Orthogonal Boc-amine/COOH
Sequential coupling yield & intermediate purity
High-reproducibility conjugate preparation
Monodisperse single-entity linker
Lot-to-lot consistency by LC-MS/NMR
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